molecular formula C8H20Cl2N4O2 B8148573 NG,NG-Dimethylarginine-d6 Dihydrochloride

NG,NG-Dimethylarginine-d6 Dihydrochloride

Cat. No.: B8148573
M. Wt: 281.21 g/mol
InChI Key: SYLNVYJOPZWPJI-WTPXGJEESA-N
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Description

NG,NG-Dimethylarginine-d6 Dihydrochloride is a deuterium-labeled derivative of asymmetric-dimethylarginine dihydrochloride. This compound is primarily used in scientific research as a stable isotope for tracing and quantitation during drug development processes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asymmetric-dimethylarginine-d6 (dihydrochloride) involves the deuteration of asymmetric-dimethylarginine dihydrochlorideThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of asymmetric-dimethylarginine-d6 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in solid form, with a purity of ≥98.0% .

Chemical Reactions Analysis

Types of Reactions

NG,NG-Dimethylarginine-d6 Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of asymmetric-dimethylarginine-d6 (dihydrochloride), while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

NG,NG-Dimethylarginine-d6 Dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of asymmetric-dimethylarginine-d6 (dihydrochloride) involves its role as a stable isotope. The incorporation of deuterium atoms can affect the compound’s interaction with molecular targets and pathways. This can influence the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .

Comparison with Similar Compounds

Similar Compounds

    Asymmetric-dimethylarginine dihydrochloride: The non-deuterated form of the compound.

    Symmetric-dimethylarginine: A similar compound with symmetric dimethylation of the arginine molecule.

    Monomethylarginine: A compound with a single methyl group attached to the arginine molecule.

Uniqueness

NG,NG-Dimethylarginine-d6 Dihydrochloride is unique due to the incorporation of deuterium atoms, which provides distinct advantages in tracing and quantitation studies. The deuterium labeling allows for more accurate and sensitive detection in various analytical techniques, making it a valuable tool in scientific research .

Biological Activity

NG,NG-Dimethylarginine-d6 Dihydrochloride (often abbreviated as d6-ADMA) is a stable isotope-labeled analog of asymmetric dimethylarginine (ADMA), a naturally occurring amino acid derivative that plays a critical role in the regulation of nitric oxide (NO) synthesis. This compound is particularly significant in cardiovascular research due to its function as an endogenous inhibitor of nitric oxide synthase (NOS), impacting vascular health and disease states.

This article reviews the biological activity of this compound, focusing on its mechanisms, effects on endothelial function, and implications in various pathological conditions. Data tables and research findings from diverse sources will be presented to provide a comprehensive understanding of this compound.

This compound functions primarily by inhibiting nitric oxide synthase, which is responsible for converting L-arginine into nitric oxide. The inhibition of NOS leads to decreased NO production, which is crucial for maintaining vascular tone and health. Elevated levels of ADMA have been associated with endothelial dysfunction, hypertension, and increased cardiovascular risk.

Inhibition of Nitric Oxide Synthase

Studies have demonstrated that ADMA competes with L-arginine for binding to NOS, thereby reducing NO synthesis. The following table summarizes key findings from various studies regarding the effects of d6-ADMA on NOS activity:

Study ReferenceExperimental ModelADMA ConcentrationEffect on NO ProductionNotes
Vallance et al. (1992) End-stage kidney disease patientsElevated levelsDecreased NO synthesisLandmark study linking ADMA to vascular dysfunction
Nature Study (2018) Healthy older adults1 mM and 10 mM14% and 50% inhibition of arginase 1 activityInvestigated arginase inhibition potential
PMC Article (2023) Rodent modelVariesReduced endothelial NO productionLinks hyperglycemia with increased ADMA levels

Cardiovascular Implications

A significant body of research has linked elevated ADMA levels with various cardiovascular diseases. For instance, a study involving critically ill patients showed that increased ADMA concentrations correlated with higher mortality rates due to impaired endothelial function and reduced NO availability .

Diabetes and Endothelial Dysfunction

Hyperglycemia has been shown to upregulate ADMA levels through the downregulation of dimethylarginine-dimethylaminohydrolase (DDAH), the enzyme responsible for degrading ADMA. This relationship highlights the role of d6-ADMA in diabetes-related endothelial dysfunction, suggesting that management of ADMA levels could be crucial in diabetic patients .

Properties

IUPAC Name

(2S)-2-amino-5-[[amino-[bis(trideuteriomethyl)amino]methylidene]amino]pentanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1/i1D3,2D3;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLNVYJOPZWPJI-WTPXGJEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=NCCC[C@@H](C(=O)O)N)N)C([2H])([2H])[2H].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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